REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[C:7]([NH:9][C:10]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=[O:8])(=[O:3])[CH3:2].[C:24]([O:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30](Cl)=[O:31])(=[O:26])[CH3:25]>>[C:1]([O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[C:7]([NH:9][C:10]1[CH:18]=[C:17]([NH:19][C:30](=[O:31])[C:29]2[CH:33]=[CH:34][CH:35]=[CH:36][C:28]=2[O:27][C:24](=[O:26])[CH3:25])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=[O:8])(=[O:3])[CH3:2]
|
Name
|
2-(2'-acetoxybenzamido)-4-aminobenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
ADDITION
|
Details
|
were treated
|
Type
|
CUSTOM
|
Details
|
to obtain crude crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |